- Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasmaLuminescence, 2018, 33(5), 913-918,
Cas no 86-48-6 (1-hydroxynaphthalene-2-carboxylic acid)

1-hydroxynaphthalene-2-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-Hydroxy-2-naphthoic acid
- 1-Naphthol-2-carboxylic acid
- 2-Naphthalenecarboxylic acid, 1-hydroxy-
- 1-hydroxynaphthalene-2-carboxylic acid
- 2-Hydroxy-1-naphthoic acid
- 1-Hydroxy-2-naphthalenecarboxylic Acid
- 2-Carboxy-1-naphthol
- 2-Naphthoic acid, 1-hydroxy-
- alpha-Hydroxynaphthoic acid
- U8LZ3R07L8
- SJJCQDRGABAVBB-UHFFFAOYSA-N
- 1-HYDROXY-NAPHTHALENE-2-CARBOXYLIC ACID
- Xinafoic acid
- CARBOXYNAPHTHOL
- LDHA Inhibitor, 5
- a-Hydroxynaph
- bmse000689
- 7-Naphthol-2-carboxaldehyde
- hydroxynaphthalene-2-carboxylic acid
- AKOS001080081
- EN300-16632
- 1-Hydroxy-2-naphthoic acid, >=97.0%
- AC-13237
- 86-48-6
- NSC-3717
- CHEBI:36108
- EINECS 201-674-0
- 1-oxidanylnaphthalene-2-carboxylic acid
- CHEMBL229299
- 1-Hydroxy-2-naphthoate
- DTXSID5058937
- FT-0607923
- C03203
- SCHEMBL25244
- SY007524
- CS-W016819
- A841684
- InChI=1/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14
- NSC 3717
- AI3-28524
- s6364
- BDBM50219487
- UNII-U8LZ3R07L8
- BBL027444
- HMS1719F05
- 1-Hydroxy-2-naphthoicacid
- D70638
- 1-Hydroxynaphthalenecarboxylic acid-(2)
- H0796
- STL373496
- Q27104334
- 1HN
- BP-12641
- HY-W016103
- .alpha.-Hydroxynaphthoic acid
- Z56347239
- 1-hydroxy-2-naphthalene carboxylic acid
- 1-hydroxynaphthalene-2-carboxylate
- F2191-0001
- NSC3717
- FS-3779
- Oprea1_291089
- 1 -hydroxy-2-naphthoic acid
- H0279
- W-104066
- 1-hydroxy-2-naphthoesyre
- 1-HYDROXY-2-NAPHTHOIC ACID [MI]
- MFCD00003960
- 1-Hydroxy-2-naphthalenecarboxylic acid (ACI)
- 2-Naphthoic acid, 1-hydroxy- (8CI)
- 1-Hydroxy 2-naphthalic acid
- H 0279
- α-Hydroxy-β-naphthoic acid
- NS00022846
- 1-hydroxy-2-Naphthoic acid,98%
- DB-056929
-
- MDL: MFCD00003960
- نواة داخلي: 1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)
- مفتاح Inchi: SJJCQDRGABAVBB-UHFFFAOYSA-N
- ابتسامات: O=C(C1C(O)=C2C(C=CC=C2)=CC=1)O
- برن: 974438
حساب السمة
- نوعية دقيقة: 188.04700
- النظائر كتلة واحدة: 188.047
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 1
- تعقيدات: 227
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 57.5
- تهمة السطحية: 0
- tautomeric العد: 3
- إكسلوغ 3: 2.6
الخصائص التجريبية
- اللون / الشكل: White to reddish crystals
- كثيف: 1.2100 (rough estimate)
- نقطة انصهار: 195°C(lit.)
- نقطة الغليان: 283.17°C (rough estimate)
- نقطة الوميض: Fahrenheit: 302 ° f
Celsius: 150 ° c - انكسار: 1.6310 (estimate)
- الذوبان: alcohol: freely soluble
- معامل توزيع المياه: Soluble in hot water
- بسا: 57.53000
- لوغب: 2.24360
- ميرك: 4834
- ضغط البخار: 0.0±0.9 mmHg at 25°C
- الذوبان: Soluble in ethanol, diethyl ether, benzene, trichloromethane and alkaline solutions, slightly soluble in hot water, almost insoluble in cold water.
1-hydroxynaphthalene-2-carboxylic acid أمن المعلومات
-
رمزي:
- حث:warning
- إشارة عشوائية:Warning
- وصف الخطر: H315,H319,H335
- تحذير: P261,P305+P351+P338
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- رمز الفئة الخطرة: 36/37/38
- تعليمات السلامة: S26-S36-S37/39
-
تحديد البضائع الخطرة:
- ظروف التخزين:Store at room temperature
- مصطلح خطر:R36/37/38
- تسا:Yes
1-hydroxynaphthalene-2-carboxylic acid بيانات الجمارك
- رمز النظام المنسق:29182910
- بيانات الجمارك:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
1-hydroxynaphthalene-2-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
abcr | AB117294-100 g |
1-Hydroxy-2-naphthoic acid, 98%; . |
86-48-6 | 98% | 100g |
€83.40 | 2023-05-10 | |
ChemScence | CS-W016819-1000g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | 99.70% | 1000g |
$82.0 | 2021-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003936-500g |
1-hydroxynaphthalene-2-carboxylic acid |
86-48-6 | 98% | 500g |
¥675 | 2024-05-21 | |
Key Organics Ltd | FS-3779-1MG |
1-Hydroxy-2-naphthoic acid |
86-48-6 | >95% | 1mg |
£37.00 | 2025-02-09 | |
eNovation Chemicals LLC | D277827-100g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | 97% | 100g |
$200 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H62570-500g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | 98% | 500g |
¥147.0 | 2023-09-07 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30131-25g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | BR,98% | 25g |
¥28.00 | 2021-09-02 | |
Life Chemicals | F2191-0001-5g |
1-hydroxynaphthalene-2-carboxylic acid |
86-48-6 | 95% | 5g |
$60.0 | 2023-09-06 | |
TRC | H950850-25g |
1-Hydroxy-2-naphthoic Acid |
86-48-6 | 25g |
$92.00 | 2023-05-18 | ||
TRC | H950850-50g |
1-Hydroxy-2-naphthoic Acid |
86-48-6 | 50g |
$ 115.00 | 2023-09-07 |
1-hydroxynaphthalene-2-carboxylic acid طريقة الإنتاج
طريقة الإنتاج 1
طريقة الإنتاج 2
- Improved process for the preparation of salmeterol xinafoate, India, , ,
طريقة الإنتاج 3
- An improved process for the preparation of salmeterol xinafoate, India, , ,
طريقة الإنتاج 4
- Synthesis route of salmeterol xinafoateHuadong Shifan Daxue Xuebao, 2003, (3), 102-104,
طريقة الإنتاج 5
- Phenethanolamine derivatives useful in the treatment of respiratory problems, Federal Republic of Germany, , ,
طريقة الإنتاج 6
- Preparation of salmeterol and salts thereof, India, , ,
طريقة الإنتاج 7
طريقة الإنتاج 8
- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurityPharma Chemica, 2016, 8(8), 28-35,
طريقة الإنتاج 9
طريقة الإنتاج 10
1.2 Reagents: Hydrochloric acid Solvents: Water
طريقة الإنتاج 11
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
طريقة الإنتاج 12
1.2 Reagents: Ammonium chloride Solvents: Water
طريقة الإنتاج 13
2.1 Reagents: Oxygen ; 1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
طريقة الإنتاج 14
1.2 Solvents: Tetrahydrofuran ; 13 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
طريقة الإنتاج 15
1.2 18 h, 56 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; overnight, reflux
2.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
طريقة الإنتاج 16
1.2 Solvents: Carbon disulfide
1.3 Reagents: Ammonium chloride Solvents: Water
طريقة الإنتاج 17
طريقة الإنتاج 18
1.2 Solvents: Benzene ; 1 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
طريقة الإنتاج 19
طريقة الإنتاج 20
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
طريقة الإنتاج 21
طريقة الإنتاج 22
2.1 Solvents: Carbon disulfide
2.2 Reagents: Ammonium chloride Solvents: Water
طريقة الإنتاج 23
- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,
طريقة الإنتاج 24
- Preparation method of salmeterol xinafoate, China, , ,
طريقة الإنتاج 25
- A method for preparing salmeterol hydroxynaphthoate, China, , ,
طريقة الإنتاج 26
- Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 27
1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C
- Process for preparation of salmeterol, World Intellectual Property Organization, , ,
طريقة الإنتاج 28
1.2 Solvents: Ethyl acetate ; 16 h, rt
- Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment, United States, , ,
طريقة الإنتاج 29
- Preparation of salmeterol xinafolateResearch Disclosure, 2006, 506,,
طريقة الإنتاج 30
- A new route for synthesis of salmeterol xinafoateXinan Shifan Daxue Xuebao, 2009, 34(4), 85-88,
طريقة الإنتاج 31
- Process for the preparation of crystalline salmeterol and its xinafoate salt, World Intellectual Property Organization, , ,
طريقة الإنتاج 32
- Process for preparation of salmeterol xinafoate, World Intellectual Property Organization, , ,
طريقة الإنتاج 33
1.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
طريقة الإنتاج 34
طريقة الإنتاج 35
طريقة الإنتاج 36
طريقة الإنتاج 37
طريقة الإنتاج 38
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
طريقة الإنتاج 39
1.2 Solvents: Dimethylformamide ; 0 °C; overnight, rt
2.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
طريقة الإنتاج 40
طريقة الإنتاج 42
1-hydroxynaphthalene-2-carboxylic acid Raw materials
- Salmeterol
- Carbonic acid, monoethyl ester, sodium salt
- 1-Hydroxy-2-naphthaldehyde
- 1,3-Benzenedimethanol,4-hydroxy-a1-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminomethyl-
- Magnesium Methyl Carbonate Solution (2.0 M in DMF)
- 1-hydroxynaphthalene-2-carbohydrazide
- naphthalen-1-ol
- (S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol
- 2-(2-(1-bromonaphthyl))-4,4-dimethyl-Δ2-oxazoline
- (-)-2-[2-(1-(1R,3R,4S)-menthoxynaphthyl)]-4,4-dimethyl-Δ2-oxazoline
- 4H-1,3-Benzodioxin-6-methanol, 2,2-dimethyl-alpha-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
- 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-naphthalenol
- 1-Naphthalenol,potassium salt (1:1)
- (-)-2-(2-(1-(3R,4S,8R,9S)-quinidinoxynaphthyl))-4,4-dimethyl-Δ2-oxazoline
- Silane, dibromobis(1,1-dimethylethyl)-
- Borate(1-), tris(3,5-diphenyl-1H-pyrazolato-κN1)hydro-, potassium (1:1), (T-4)-
- 1-Bromo-2-methoxy-naphthalene
- Potassium bicarbonate
- 1-hydroxynaphthalene-2-carboxylic acid
- Silanol, 1,1-bis(1,1-dimethylethyl)-1-(1-naphthalenyloxy)-
- Oxazole, 4,5-dihydro-2-(1-methoxy-2-naphthalenyl)-4,4-dimethyl-
1-hydroxynaphthalene-2-carboxylic acid Preparation Products
1-hydroxynaphthalene-2-carboxylic acid الوثائق ذات الصلة
-
Nora S. Abdel-Kader,Samir A. Abdel-Latif,Aida L. El-Ansary,Amira G. Sayed New J. Chem. 2019 43 17466
-
Pengju Ren,Zijian Tan,Yingying Zhou,Hongzhi Tang,Ping Xu,Haifeng Liu,Leilei Zhu Green Chem. 2022 24 4766
-
Rubina Rahaman,Sandip Munshi,Sridhar Banerjee,Biswarup Chakraborty,Sarmistha Bhunia,Tapan Kanti Paine Dalton Trans. 2019 48 16993
-
Xiaofeng Lin,Yiping Chen,Shunxing Li Anal. Methods 2013 5 6480
-
Magdalena Kaliszczak,Pierrick Durand,Emmanuel Wenger,Manuel Dossot,Franca Jones,Damien W. M. Arrigan,Grégoire Herzog CrystEngComm 2022 24 48
86-48-6 (1-hydroxynaphthalene-2-carboxylic acid) منتجات ذات صلة
- 303-07-1(2,6-Dihydroxybenzoic acid)
- 50-85-1(4-Methylsalicylic acid)
- 578-36-9(potassium salicylate)
- 92-70-6(3-Hydroxy-2-naphthoic acid)
- 89-56-5(5-Methylsalicylic acid)
- 69-72-7(Salicylic acid)
- 490-79-9(2,5-Dihydroxybenzoic acid)
- 89-86-1(2,4-Dihydroxybenzoic acid)
- 83-30-7(2,4,6-Trihydroxybenzoic acid)
- 83-40-9(3-Methylsalicylic acid)
